5-bromo-6-fluoro-1-methyl-1H-indazole
Description
Properties
IUPAC Name |
5-bromo-6-fluoro-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-8-3-7(10)6(9)2-5(8)4-11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILHEKOPCWVHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
5-Bromo-6-fluoro-1-methyl-1H-indazole serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is often employed in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity in substitution and coupling reactions.
The compound exhibits a range of biological activities, including:
- Anticancer Properties: Research has shown that this compound can induce apoptosis in cancer cells through mechanisms such as modulation of Bcl-2/Bax protein levels. It has demonstrated efficacy against various cancer cell lines, including Hep-G2 and K562.
- Antimicrobial Activity: In vitro studies indicate that this compound possesses antimicrobial properties, effective against several bacterial strains. The proposed mechanism may involve disruption of bacterial membranes or inhibition of metabolic pathways critical for bacterial survival.
Pharmaceutical Development
The compound is being explored for its potential use in drug development, particularly in treating cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for further therapeutic investigations .
Antitumor Activity
A study focused on the antitumor activity of various indazole derivatives highlighted that modifications at the C-5 position significantly influenced anticancer efficacy. This compound exhibited superior activity against Hep-G2 cells compared to other derivatives, indicating its potential as a lead compound in cancer therapy.
Apoptosis Induction in K562 Cells
In another study, treatment with varying concentrations of the compound led to increased apoptosis rates in K562 leukemia cells. This suggests its therapeutic potential in hematological malignancies.
Structure-Activity Relationship (SAR)
The structure of this compound is crucial to its biological activity. SAR studies indicate that halogen substituents enhance binding affinity to target proteins, thereby increasing potency against cancer cells. The unique combination of bromine and fluorine atoms contributes to its distinct chemical properties compared to similar compounds.
Mechanism of Action
The mechanism by which 5-bromo-6-fluoro-1-methyl-1H-indazole exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, leading to biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 5-bromo-6-fluoro-1-methyl-1H-indazole and related compounds:
Structural and Functional Insights
Core Heterocycle Variations :
- Indazole vs. Benzimidazole: The indazole core (two adjacent nitrogen atoms) in this compound offers distinct electronic properties compared to benzimidazole (fused benzene and imidazole rings). Indazoles are more rigid and often exhibit stronger hydrogen-bonding capacity, which can influence binding to biological targets .
- Tautomerism: 5-Bromo-6-fluoro-3-methyl-2H-indazole (CAS 864773-66-0) exists as a 2H-tautomer, altering its reactivity in substitution reactions compared to the 1H-tautomer .
Ethyl-substituted analogs (e.g., 5-bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole) further increase hydrophobicity .
Synthetic Accessibility :
- The methyl group in this compound is introduced via alkylation of 5-bromo-6-fluoro-1H-indazole (Compound 71a), as described in European Patent Application EP2023/0681 . Similar protocols apply to ethyl-substituted derivatives, though longer alkyl chains may require optimized conditions .
Biological Activity
5-Bromo-6-fluoro-1-methyl-1H-indazole is a halogenated indazole derivative known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in cancer therapy, antimicrobial treatments, and other therapeutic areas. Below is a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a unique structure characterized by the presence of bromine and fluorine atoms on its indazole ring system. This structural configuration contributes to its distinct chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Molecular Targets: The compound may bind to enzymes and receptors, influencing cellular pathways related to growth, apoptosis, and immune responses.
- Pathways Involved: It modulates signaling pathways that are critical for cell proliferation and survival, making it a candidate for anticancer therapies.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines with promising results:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Hep-G2 | 3.32 | Induces apoptosis via Bcl-2/Bax modulation |
| K562 | 10.0 | Alters cell cycle distribution |
In a study evaluating the compound's effect on Hep-G2 cells, it was found to induce apoptosis in a dose-dependent manner, with increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2) . The compound also demonstrated efficacy in altering the cell cycle distribution, promoting G0/G1 phase arrest .
Antimicrobial Activity
This compound has shown potential antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Case Studies
Several studies have highlighted the compound's therapeutic potential:
- Study on Antitumor Activity : A series of indazole derivatives were synthesized and evaluated for their antitumor activity against different cancer cell lines. The results indicated that modifications at the C-5 position significantly influenced the anticancer efficacy, with this compound showing superior activity against Hep-G2 cells compared to other derivatives .
- Apoptosis Induction in K562 Cells : Treatment with varying concentrations of this compound led to increased apoptosis rates in K562 cells, demonstrating its potential as a therapeutic agent in leukemia .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. SAR studies indicate that the presence of halogen substituents enhances the compound's binding affinity to target proteins, thereby increasing its potency against cancer cells .
Preparation Methods
Synthetic Routes Overview
The synthesis of 5-bromo-6-fluoro-1-methyl-1H-indazole typically follows two main strategies:
Direct N-Methylation Method
This traditional method involves methylation of 5-bromo-6-fluoro-1H-indazole using methyl iodide under basic conditions, commonly sodium hydride or other strong bases, in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Reagents: 5-bromo-6-fluoro-1H-indazole, methyl iodide, sodium hydride (NaH)
- Solvent: THF or DMF
- Temperature: 0°C to room temperature
- Reaction time: 2–3 hours
- Outcome: Mixture of N1- and N2-methylated isomers, requiring chromatographic separation
- Formation of regioisomeric mixture (N1- vs. N2-methylation) complicates purification.
- The Rf values of isomers are very close, necessitating repeated column chromatography.
- Moderate yields reported due to separation losses (typically 30-50% yield for the desired N1-methyl isomer).
Representative Experimental Data:
| Entry | Conditions | Yield of N1-methyl isomer (%) | Yield of N2-methyl isomer (%) | Notes |
|---|---|---|---|---|
| 1 | NaH (1.2 equiv), MeI (1.5 equiv), THF, 0°C to RT, 3h | 36 | 52 | Purification by silica gel column chromatography; mixture separated by elution order |
| 2 | NaH (1.1 equiv), MeI (1.5 equiv), DMF, RT, 2h | 42.5 | 29 | Similar separation challenges; yields vary with solvent and base choice |
This method is widely used but limited by the need for extensive purification and moderate overall yield.
Condensation and Ring Closure Route (Improved Method)
An alternative and more efficient synthetic approach avoids the isomer problem by constructing the indazole ring system with the methyl group already incorporated at the N1 position.
Condensation Reaction:
2-fluoro-5-bromobenzaldehyde is condensed with formylhydrazine to form a hydrazone intermediate.Cyclization:
The intermediate is treated with a base (alkali) in a polar aprotic solvent to promote ring closure, forming the indazole core.Reduction:
The resulting intermediate undergoes reduction with borane reagents to yield this compound.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Condensation | 2-fluoro-5-bromobenzaldehyde + formylhydrazine (1-1.5 equiv) | Formylhydrazine prepared from methyl or ethyl formate + hydrazine hydrate |
| Cyclization | Alkali (NaH, n-BuLi, methyl Grignard, Na2CO3, KF) in polar aprotic solvent (dioxane, DMSO, DMF, sulfolane) | Heating applied to promote ring closure |
| Reduction | Borane reducing agent | Converts intermediate to methylated indazole |
- Avoids regioisomer formation by incorporating methyl group during ring formation.
- Higher purity product with fewer purification steps.
- Shorter synthesis route, suitable for scale-up.
Reaction Scheme Summary:
$$
\text{2-fluoro-5-bromobenzaldehyde} + \text{formylhydrazine} \xrightarrow{\text{condensation}} \text{Intermediate A} \xrightarrow{\text{alkali, solvent, heat}} \text{Intermediate B} \xrightarrow{\text{borane reduction}} \text{this compound}
$$
This method is patented and demonstrates improved efficiency and product quality over direct methylation.
Comparative Analysis of Preparation Methods
| Aspect | Direct N-Methylation | Condensation and Ring Closure |
|---|---|---|
| Starting Materials | 5-bromo-6-fluoro-1H-indazole | 2-fluoro-5-bromobenzaldehyde, formylhydrazine |
| Regioisomer Formation | Yes, N1 and N2 methylated isomers | No, methyl group introduced during ring formation |
| Purification Complexity | High, requires repeated chromatography | Lower, fewer impurities |
| Yield | Moderate (30-50%) | Higher, more efficient |
| Scalability | Limited due to purification challenges | Better suited for industrial scale |
| Reaction Steps | 1-2 steps | 3 steps (condensation, cyclization, reduction) |
Detailed Research Findings and Notes
Formylhydrazine Preparation: Formylhydrazine, a key intermediate, is synthesized by reacting methyl or ethyl formate with hydrazine hydrate. The mole ratio of formylhydrazine to benzaldehyde is optimized between 1:1 to 1.5:1 for efficient condensation.
Base Selection: Alkali bases such as sodium hydride, n-butyllithium, methyl Grignard reagent, sodium carbonate, and potassium fluoride have been evaluated. Sodium hydride in polar aprotic solvents like DMSO or DMF provides effective cyclization conditions.
Solvent Effects: Polar aprotic solvents (dioxane, DMSO, DMF, sulfolane) facilitate ring closure and improve reaction rates and yields. The choice of solvent impacts solubility and reaction kinetics.
Reduction Step: Borane reagents efficiently reduce the cyclized intermediate to the final methylated indazole. This step is critical to achieve the N1-methyl substitution without isomeric impurities.
Yield and Purity: The condensation and ring closure method yields a high-purity product with minimal side products, significantly reducing the need for extensive chromatographic purification.
Summary Table of Experimental Yields and Conditions
| Method | Base/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity Notes |
|---|---|---|---|---|---|---|
| Direct N-methylation | NaH + MeI | THF | 0 to RT | 2-3 | 36-42.5 | Mixture of N1 and N2 isomers |
| Direct N-methylation | NaH + MeI | DMF | RT | 2 | 42.5 | Requires chromatography |
| Condensation + ring closure | NaH or n-BuLi + borane | DMSO, DMF, etc. | Heat | 2-4 | Higher | High purity, fewer purification |
Q & A
Q. Table 1: Example Reaction Conditions
| Reagent | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | DMF | Cs₂CO₃ | RT, 3h | 40% |
| Dimethyl sulfate | THF | NaH | 50°C, 6h | 55% |
Basic: How do substituents (bromo, fluoro, methyl) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The bromo group at position 5 acts as a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl or heteroaryl substitutions. The fluoro group (position 6) can sterically hinder reactions but enhances electronic effects for regioselective transformations. The methyl group at position 1 stabilizes the indazole ring, reducing undesired N-alkylation side reactions. Key considerations:
- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) for bromo-selective couplings.
- Solvent Optimization: Dioxane or toluene at 80–100°C for 12–24h .
Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?
Methodological Answer:
Contradictions in spectral data may arise from impurities, tautomerism, or solvent effects. To resolve these:
Repetition with Deuterated Solvents: Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts.
2D NMR Techniques: Use HSQC and HMBC to correlate ambiguous peaks with adjacent nuclei.
Computational Validation: DFT calculations (e.g., Gaussian) predict theoretical NMR shifts for comparison .
Independent Synthesis: Replicate the synthesis using alternative routes to confirm reproducibility .
Advanced: What strategies improve yield in multi-step syntheses involving this compound?
Methodological Answer:
Low yields often stem from competing side reactions or unstable intermediates. Solutions include:
- Protecting Groups: Temporarily block reactive sites (e.g., NH of indazole) with Boc or THP groups to prevent side alkylation .
- Flow Chemistry: Continuous flow systems minimize intermediate degradation and enhance reaction control.
- Microwave-Assisted Synthesis: Accelerates reaction rates (e.g., 30 min vs. 6h) while reducing decomposition .
Q. Table 2: Yield Optimization Techniques
| Technique | Yield Increase (%) | Key Benefit |
|---|---|---|
| Microwave irradiation | +20–30 | Reduced reaction time |
| Flow chemistry | +15–25 | Better intermediate stability |
Advanced: How can the biological activity of this compound be systematically evaluated in kinase inhibition studies?
Methodological Answer:
To assess kinase inhibition:
Enzyme Assays: Use recombinant kinases (e.g., JAK2, EGFR) with ATP-competitive fluorescence polarization assays.
Cellular Models: Test cytotoxicity and IC₅₀ values in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays.
Structural Analysis: Co-crystallize the compound with target kinases (using SHELX programs) to identify binding modes .
SAR Studies: Modify substituents (e.g., replace bromo with chloro) to correlate structure with activity .
Advanced: What are the best practices for handling contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies may arise from assay variability or compound purity. Mitigation strategies:
- Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify consensus trends.
- Dose-Response Replication: Test the compound at standardized concentrations (1 nM–100 µM) across independent labs.
- Orthogonal Assays: Validate results using alternative methods (e.g., SPR vs. ELISA) .
Basic: What safety precautions are critical when working with this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
